Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-(4-pentoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-4-5-6-11-24-14-9-7-13(8-10-14)16-15(17(21)23-3)12(2)19-18(22)20-16/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22) |
InChI Key |
KQEMVQSFBKXSOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). For this compound:
-
Aldehyde component : 4-(Pentyloxy)benzaldehyde
-
β-Ketoester : Methyl acetoacetate
-
Urea : Urea or thiourea
The reaction proceeds via iminium ion formation between the aldehyde and urea, followed by nucleophilic attack by the enolized β-ketoester. Cyclization and dehydration yield the DHPM core.
Example Procedure:
Optimization of Catalysts
Catalyst selection critically impacts reaction efficiency. Comparative studies reveal:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| HCl | 80 | 8 | 68 | |
| Sulfamic acid | 70 | 3 | 82 | |
| Citric acid-urea | 80 | 2 | 89 | |
| BF₃·OEt₂/CuCl | 100 | 4 | 73 |
Sulfamic acid and citric acid-urea melts enhance yields by stabilizing intermediates and reducing side reactions.
Modified Catalytic Methods
Solvent-Free Microwave Synthesis
Microwave irradiation accelerates reaction kinetics by enabling rapid heating. A solvent-free protocol achieves:
Mechanochemical (Grinding) Approach
Grinding reactants in a mortar-pestle system eliminates solvents:
Alternative Green Chemistry Methods
Low Melting Mixture (LMM) Catalysis
LMMs (e.g., citric acid-urea-mannitol) act as dual solvents/catalysts:
Ionic Liquid-Mediated Synthesis
Ionic liquids (e.g., [BMIM]BF₄) improve reagent solubility:
Structural and Reaction Insights
Spectral Validation
Computational Studies
DFT calculations (B3LYP/6-311G(d,p)) confirm:
Industrial and Pharmacological Implications
Chemical Reactions Analysis
Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological activities. Research indicates that derivatives of DHPMs can exhibit significant biological effects, including:
- Antitumor Activity : Several studies have highlighted the potential of DHPM derivatives in inhibiting cancer cell proliferation. The structural modifications in compounds like methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate may enhance their cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, potentially serving as a lead compound for developing new antibiotics or antifungal agents. Its efficacy against specific pathogens is currently under investigation .
- Cardiovascular Benefits : Preliminary studies suggest that certain DHPM derivatives can exhibit vasodilatory effects and may be beneficial for cardiovascular health. This opens avenues for further research into their use in treating hypertension and related conditions .
Material Science
In material science, the unique properties of this compound make it a candidate for:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could improve material performance in various applications .
- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials. Its ability to form complexes with metals may lead to innovative applications in catalysis and as nanocarriers for drug delivery systems .
Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various chemical reactions such as condensation and cyclization reactions. This makes it valuable in the development of new pharmaceuticals and agrochemicals .
Case Studies
Several case studies have demonstrated the effectiveness of this compound in practical applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics. |
| Study C | Polymer Development | Successfully integrated into polymer matrices resulting in enhanced thermal stability and mechanical strength compared to control samples. |
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of key biological pathways. For example, it has been identified as a potential inhibitor of kinesin-5, an enzyme involved in the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of DHPMs are highly dependent on substituents at the C4 phenyl ring and the ester group (methyl/ethyl). Below is a comparative analysis with structurally analogous compounds:
Physicochemical Properties
Melting Points :
Solubility :
Research Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy, pentyloxy) improve TP inhibition by stabilizing enzyme-ligand interactions .
- Heterocyclic substituents (e.g., thiophene, triazole) enhance bioavailability but may reduce potency .
Synthetic Feasibility :
- The pentyloxy group’s introduction requires optimized Biginelli conditions (e.g., HCl catalysis, reflux) to avoid side reactions .
Therapeutic Potential: The target compound’s balance of lipophilicity and moderate cytotoxicity positions it as a promising antitumor agent, warranting further in vivo studies.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of a β-ketoester, aldehyde, and urea/thiourea. A standard protocol involves refluxing 4-(pentyloxy)benzaldehyde (0.05 mol), methyl acetoacetate (0.075 mol), urea (0.05 mol), and HCl (4 drops) in ethanol for 3 hours. Crystallization at 273 K followed by recrystallization from ethanol yields the product with ~77% purity. Key optimization steps include adjusting molar ratios (e.g., excess β-ketoester to drive the reaction) and using Lewis acids (e.g., HCl) to enhance cyclocondensation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this tetrahydropyrimidine derivative?
- 1H NMR : Critical for confirming regioselectivity and substituent positions. For example, the methyl group at position 6 appears as a singlet (~δ 2.27 ppm), while the 4-aryl proton resonates as a singlet (~δ 5.39 ppm) due to restricted rotation .
- X-ray crystallography : Resolves conformational details (e.g., chair-like tetrahydropyrimidine ring) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the structure) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bending (~1650 cm⁻¹) .
Q. How does the 4-(pentyloxy)phenyl substituent influence the compound’s solubility and stability in organic solvents?
The pentyloxy chain enhances lipophilicity, increasing solubility in nonpolar solvents (e.g., ethanol, DCM). Thermodynamic studies of analogous compounds show that solubility in ethanol increases with temperature (ΔsolH ≈ +15 kJ/mol), while stability is maintained at room temperature for >6 months when stored in inert atmospheres .
Advanced Research Questions
Q. How can discrepancies in NMR data for structurally similar dihydropyrimidines be resolved?
Q. What strategies improve regioselectivity in Biginelli reactions for synthesizing substituted tetrahydropyrimidines?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups on the aldehyde (e.g., –Br) favor cyclization at the para position.
- Catalyst choice : Protic acids (e.g., HCl) favor the 1,2-dihydropyrimidine tautomer, while Lewis acids (e.g., Yb(OTf)₃) promote 1,4-regioisomers.
- Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates, reducing side products. For the target compound, HCl in ethanol yields >90% regiopurity .
Q. How can computational modeling predict the compound’s pharmacological activity?
Molecular docking studies using AutoDock Vina or Schrödinger Suite can assess binding affinity to targets like dihydrofolate reductase (DHFR) or bacterial enzymes. For example, docking of methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate into E. coli DHFR (PDB: 1RX7) revealed hydrogen bonds with Arg98 and hydrophobic interactions with Leu54, correlating with experimental MIC values (32 µg/mL) .
Q. What experimental and theoretical approaches validate crystallographic disorder in tetrahydropyrimidine derivatives?
In Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate, disorder in the hydroxyl group was resolved by refining two occupancy sites (0.6:0.4 ratio) using SHELXL. Pair distribution function (PDF) analysis or Hirshfeld surface calculations further validate disorder by comparing experimental and simulated diffraction patterns .
Methodological Challenges
Q. How can low yields in recrystallization steps be addressed?
Low yields (~50%) often result from premature precipitation. Strategies include:
Q. What are the limitations of using FT-IR alone for characterizing tautomeric forms?
FT-IR cannot distinguish between 1,2- and 1,4-dihydropyrimidine tautomers due to overlapping carbonyl stretches. Complementary techniques like 13C NMR (carbonyl carbons at ~155–165 ppm for 1,2 vs. ~170–175 ppm for 1,4) or Raman spectroscopy (C=N stretches at ~1600 cm⁻¹) are required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
